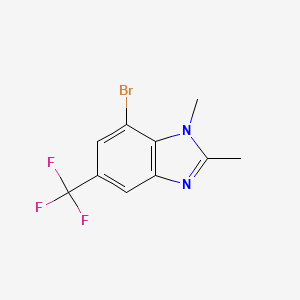
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole
描述
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole is a chemical compound with the molecular formula C10H8BrF3N2 and a molecular weight of 293.09 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications .
准备方法
The synthesis of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole typically involves the bromination of 1,2-dimethyl-5-(trifluoromethyl)benzimidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions usually require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
化学反应分析
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction and conditions used.
科学研究应用
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole has several scientific research applications:
作用机制
as a benzimidazole derivative, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The specific pathways and targets would depend on the biological activity being studied.
相似化合物的比较
Similar compounds to 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole include other benzimidazole derivatives such as:
1,2-Dimethylbenzimidazole: Lacks the bromine and trifluoromethyl groups, making it less reactive in certain substitution reactions.
5-(Trifluoromethyl)benzimidazole: Lacks the bromine and methyl groups, which may affect its biological activity and reactivity.
7-Bromo-1,2-dimethylbenzimidazole: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.
The presence of the bromine and trifluoromethyl groups in this compound makes it unique and potentially more versatile in chemical synthesis and biological applications .
生物活性
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its biological properties. The structural formula can be represented as follows:
The biological activity of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, potentially increasing binding affinity to enzymes involved in metabolic pathways.
- Antimicrobial Activity : Studies indicate that the introduction of bromine into the benzimidazole structure significantly enhances antimicrobial properties against bacteria such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) showing substantial reductions compared to related compounds .
Biological Activity Data
| Activity | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 0.98 | |
| Antifungal | C. albicans | 15.6 | |
| Antimicrobial (general) | Various Gram-positive/negative bacteria | Varies |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study demonstrated that 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole exhibited potent activity against various strains of bacteria and fungi. The MIC against S. aureus was notably low at 0.98 µg/mL, indicating strong bactericidal potential . -
Mechanistic Insights :
Research into the compound's mechanism revealed that it may disrupt cell membrane integrity or inhibit critical metabolic enzymes in pathogens, leading to cell death . -
Comparative Studies :
When compared to other benzimidazole derivatives, this compound showed superior activity against resistant strains, highlighting its potential as a lead compound in developing new antimicrobial agents .
Biochemical Pathways
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is believed to influence several biochemical pathways:
- Cell Signaling : The compound may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Metabolic Interactions : It interacts with various enzymes that regulate metabolic fluxes, potentially altering the levels of key metabolites involved in cellular functions .
属性
IUPAC Name |
7-bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2/c1-5-15-8-4-6(10(12,13)14)3-7(11)9(8)16(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDBAGHGGTDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















